![molecular formula C11H15NO4S2 B12115909 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is a compound with a unique structure that includes a thiolane ring, a phenylsulfonyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione typically involves the reaction of a thiolane derivative with a phenylsulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The thiolane ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-methyl-1λ6-thiolane-1,1-dione: Similar structure but with an amino group instead of a phenylsulfonyl group.
3-[(Methylsulfanyl)phenyl]methylamino-1λ6-thiolane-1,1-dione: Contains a methylsulfanyl group instead of a phenylsulfonyl group.
Uniqueness
3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione is unique due to the presence of the phenylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other thiolane derivatives and suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H15NO4S2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S2/c1-11(7-8-17(13,14)9-11)12-18(15,16)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
PIVTVNPQVPYYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


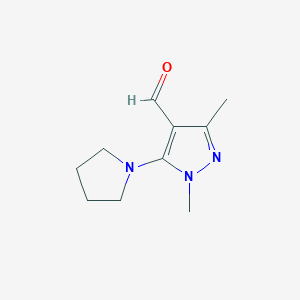
![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)

![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
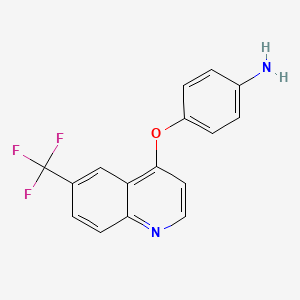

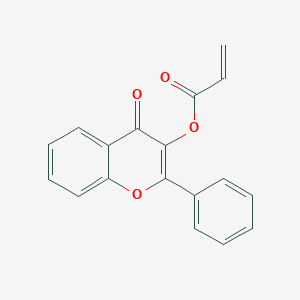
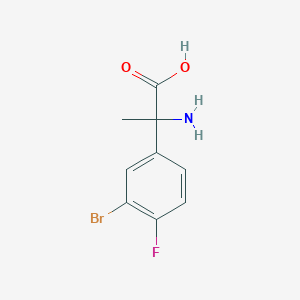

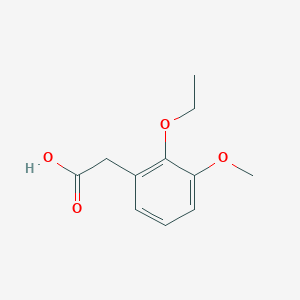

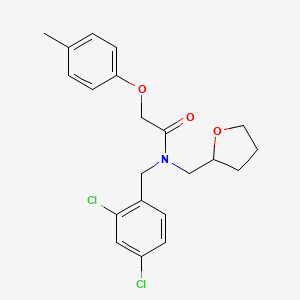
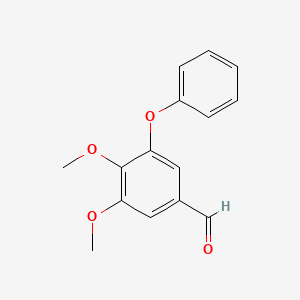
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)
